C34H32ClNO3S
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Overview
Description
. This compound is a derivative of Montelukast, which is widely recognized for its role as a leukotriene receptor antagonist. Montelukast Methyl Ketone is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the use of reagents such as acetyl chloride, quinoline derivatives, and cyclopropane carboxylic acid . The reaction conditions often include the use of solvents like chloroform, dimethyl sulfoxide, and methanol, with temperature control being crucial to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Montelukast Methyl Ketone involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Montelukast Methyl Ketone has a wide range of applications in scientific research:
Mechanism of Action
Montelukast Methyl Ketone exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators . This mechanism is similar to that of Montelukast, which is used to treat asthma and allergic rhinitis . The molecular targets include the cysteinyl leukotriene receptor 1 (CysLT1), and the pathways involved are related to the inflammatory response .
Comparison with Similar Compounds
Montelukast: The parent compound, used as a leukotriene receptor antagonist for treating asthma and allergies.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.
Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds . These differences can affect its binding affinity, metabolic stability, and overall efficacy in various applications .
Properties
IUPAC Name |
2-[1-[[3-(2-acetylphenyl)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOVNSFPNMSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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